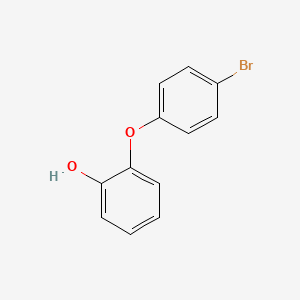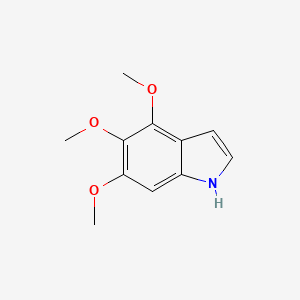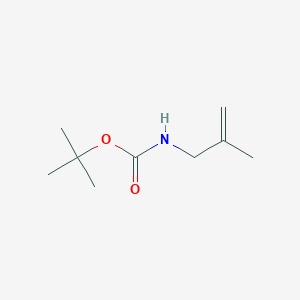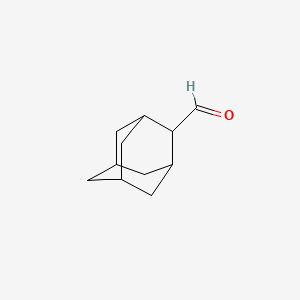
8-氨基-3,4-二氢喹啉-2(1H)-酮
描述
8-Amino-3,4-dihydroquinolin-2(1H)-one is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their presence in many natural products, functional materials, and pharmaceuticals. The aminoquinoline moiety, in particular, is a common framework in these compounds and has been extensively studied for its diverse chemical properties and biological activities .
Synthesis Analysis
The synthesis of aminoquinoline derivatives can be achieved through various methods. For instance, a microwave-assisted alternative synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one has been described, which yields the product in 32% overall yield over three steps starting from commercially available 2-methyl-6-nitrobenzonitrile. This process includes 'one-pot' procedures and involves the microwave-assisted hydrolysis of a nitrile group followed by lactamization under elevated temperatures . Another synthesis approach for 3-amino-4-hydroxyquinolin-2(1H)-one derivatives involves the reaction of methyl isocyanoacetate with isatoic anhydrides in the presence of DBU, followed by hydrolysis with HCl .
Molecular Structure Analysis
The molecular structure of aminoquinoline derivatives has been characterized by various spectroscopic methods and confirmed by single crystal X-ray diffraction in some cases. For example, the X-ray structure of a Zn(II) complex with 8-aminoquinoline shows C–H–π and π–π interactions, forming a hydrogen-bonded sheet. Additionally, a one-dimensional cadmium(II) azido complex with 8-aminoquinoline has been synthesized, where the azido ligand adopts an end-on bridging mode, resulting in a supramolecular two-dimensional structure .
Chemical Reactions Analysis
Aminoquinoline derivatives can participate in a variety of chemical reactions. They have been developed as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization. The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions. A single electron transfer (SET) pathway is suggested in most cases .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminoquinoline derivatives are influenced by their molecular structure and the nature of their substituents. For example, the photoluminescence property of Zn(II), Cd(II), and Hg(II) complexes of 8-aminoquinoline has been studied, showing that these complexes are photoluminescent at room temperature . The hydrogen-bonded structures of proton-transfer compounds of 8-aminoquinoline with 4,5-dichlorophthalic acid have been determined, illustrating the utility of hydrogen phthalate anions and interactive-group-substituted quinoline cations in forming low-dimensional hydrogen-bonded structures .
科学研究应用
1. 衍生物的合成
3,4-二氢喹啉-2(1H)-酮衍生物的可切换合成是通过氢化物转移/N-脱烷基化/N-酰化的策略开发的,为 CYP11B2 抑制剂的合成提供了一种方法 (Yang 等,2020).
2. 抗氧化特性
使用三氟甲磺酸银(I) 合成了 2-芳基-2,3-二氢喹啉-4(1H)-酮,并展示了有效的抗氧化特性,展示了它们的自由基清除能力 (Pandit 等,2015).
3. 水解和核磁共振分析
一项研究探讨了 2-氨基-1-甲基-4-氧代-1,4-二氢喹啉-3-腈中的腈基水解,并使用核磁共振分析来确认化合物优化几何形状的适用性 (Basafa 等,2021).
4. 抗菌活性
功能化 3,4-二氢喹唑啉-2(1H)-酮衍生物的一锅合成对革兰氏阳性病原体和革兰氏阴性菌种均显示出良好的抗菌活性 (Ramana 等,2016).
5. 用于药物和生物化学的合成
开发了一种用于合成多功能 3,4-二氢喹啉-2(1H)-酮的新型三组分硒磺化方法,为药物和生物化学中的各种衍生物提供了一种潜在的合成方法 (Qiu 等,2017).
6. 在癌症治疗中的潜力
一系列 2,4-二羟基喹啉衍生的重氮染料对癌细胞系显示出细胞毒性,表明其作为药物或药物添加剂的潜在用途 (Şener 等,2018).
7. 阿尔茨海默病的治疗
4-氨基-2,3-多亚甲基喹啉和丁基化羟基甲苯的杂化物被合成作为阿尔茨海默病治疗的潜在药物,显示出对乙酰胆碱酯酶和丁酰胆碱酯酶的抑制作用 (Makhaeva 等,2020).
8. 链霉菌中的天然衍生物
从链霉菌属 LGE21 中分离出的新的 3,4-二氢喹啉-2-酮衍生物对癌细胞系表现出较弱的细胞毒活性,对细菌菌株表现出抑制生长的活性 (Mahmoud 等,2018).
9. 抗菌和防腐性能
5-氨基-8-羟基喹啉衍生物对盐酸溶液中低碳钢的腐蚀表现出抑制作用,还显示出抗菌活性 (Faydy 等,2017).
属性
IUPAC Name |
8-amino-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRKQKPZYJGOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286970 | |
| Record name | 8-Amino-3,4-dihydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
81839-57-8 | |
| Record name | 8-Amino-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81839-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Amino-3,4-dihydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)



![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)


